molecular formula C22H23N3O2 B4501430 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4501430
M. Wt: 361.4 g/mol
InChI Key: OYBGUPVUTFXWHA-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-3-phenylpropyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 361.17902698 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Mechanisms

  • Biological Effects of Related Compounds : A comprehensive update on the toxicology and biological effects of acetamide and its derivatives highlights the continued commercial importance and the expanded knowledge on the biological consequences of exposure. This review suggests potential research avenues for exploring the pharmacodynamics and toxicological profiles of similar compounds (Kennedy, 2001).

  • Metabolic Pathways and Genetic Differences : Research on paracetamol metabolism presents insights into how different metabolic pathways, including glucuronidation and sulfation, influence drug efficacy and toxicity. These studies suggest a framework for investigating the metabolic and genetic factors affecting the pharmacokinetics of similar compounds (Zhao & Pickering, 2011).

  • Clinical Pharmacokinetics and Pharmacodynamics : Ketamine, a compound with distinct pharmacokinetic and pharmacodynamic properties, offers a model for studying the effects of structural and stereochemical variations on drug action. This research highlights the importance of understanding the chiral structure and metabolic pathways in developing therapeutic agents (Peltoniemi et al., 2016).

Environmental Impact and Remediation

  • Adsorptive Elimination from Water : The environmental persistence and potential toxicity of acetaminophen in water sources underscore the importance of developing effective removal strategies. Studies on adsorptive elimination techniques offer insights into environmental protection and the mitigation of water pollution (Igwegbe et al., 2021).

Therapeutic Applications and Safety

  • N-acetylcysteine in Acetaminophen Overdose : The therapeutic use of N-acetylcysteine for acetaminophen overdose highlights the potential for developing antidotes and protective agents against the toxic effects of related compounds. This research sheds light on the mechanisms of action and benefits of intracellular glutathione replenishment (Rushworth & Megson, 2014).

  • Toxicological Profile and Safety Evaluation : A safety evaluation of aspartame, which shares functional groups with the target compound, provides a framework for assessing the safety, regulatory status, and toxicological profiles of pharmaceutical and environmental chemicals (Magnuson et al., 2007).

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(12-13-18-8-4-2-5-9-18)23-21(26)16-25-22(27)15-14-20(24-25)19-10-6-3-7-11-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGUPVUTFXWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.